LP-471756 vs. NCRW0005-F05: Divergent Antagonist Potency and Assay Compatibility
LP-471756 exhibits an IC50 of 640 nM in a cAMP inhibition assay using CHO cells expressing human GPR139 [1]. In contrast, NCRW0005-F05, another widely used GPR139 antagonist, displays an IC50 of approximately 148 nM in calcium mobilization assays [2]. While the direct assay difference precludes a strict potency comparison, the distinct assay readouts (cAMP vs. calcium mobilization) highlight that these two antagonists operate in different functional contexts; LP-471756 is specifically validated for cAMP pathway inhibition, making it the preferred choice for studies involving Gαs-coupled signaling readouts [3]. Limited cross-assay comparative data are publicly available, and the reported selectivity claims for LP-471756 as 'selective' appear primarily in vendor technical documentation rather than peer-reviewed selectivity panels .
| Evidence Dimension | Functional antagonist potency in recombinant human GPR139 assays |
|---|---|
| Target Compound Data | IC50 = 640 nM (cAMP inhibition) |
| Comparator Or Baseline | NCRW0005-F05: IC50 ≈ 148 nM (calcium mobilization) |
| Quantified Difference | Approximately 4.3-fold difference in nominal IC50 values, but measured in different assay platforms; direct cross-assay comparison unavailable in primary literature |
| Conditions | LP-471756: CHO cells expressing human GPR139, cAMP assay measuring inhibition of LP-360924-stimulated cAMP production; NCRW0005-F05: CHO-GPR139 cells, calcium mobilization assay |
Why This Matters
Users requiring cAMP pathway-specific readouts should prioritize LP-471756 over antagonists validated only in calcium mobilization assays, as assay-contextual validation directly impacts experimental reproducibility.
- [1] Hu LA, Tang PM, Eslahi NK, Zhou T, Barbosa J, Liu Q. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. J Biomol Screen. 2009;14(7):789-97. View Source
- [2] Wang L, Lee G, Kuei C, et al. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacol Sin. 2015;36(7):874-8. View Source
- [3] ProbeChem. GPR139 Target Page: LP-471756 Product Information. View Source
